

# Application Note: Quantification of Infigratinib in Plasma by UPLC-MS/MS

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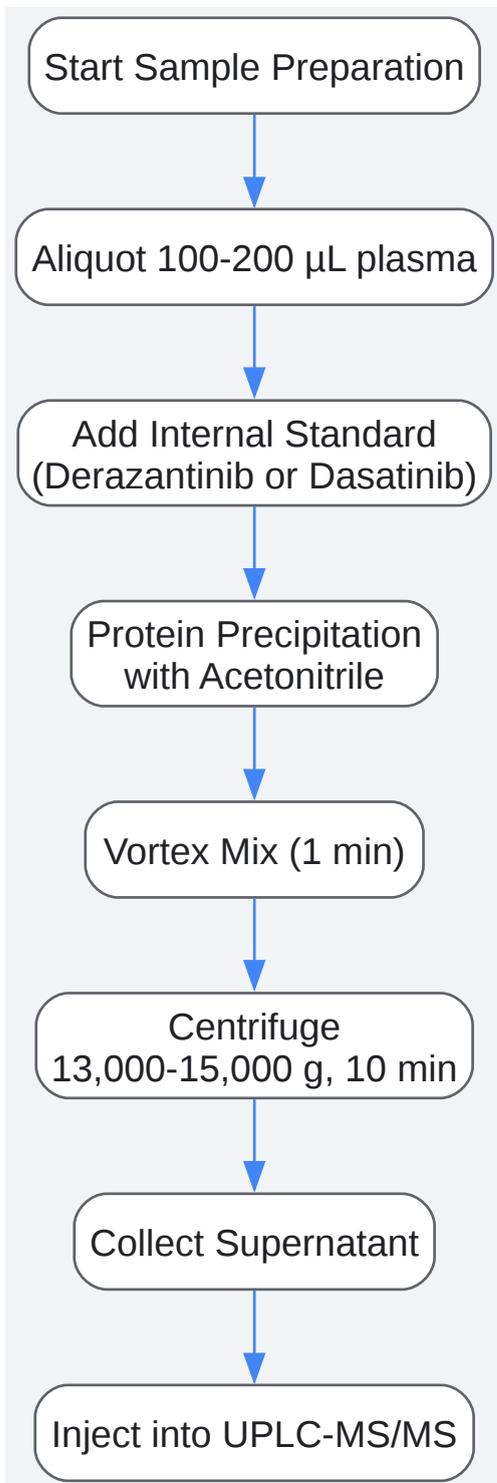
## Compound Focus: Infigratinib

CAS No.: 872511-34-7

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This protocol is adapted from validated methods for determining **infigratinib** concentrations in rat and human plasma [1] [2]. The summarized workflow is as follows:



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## Detailed Experimental Protocol

- **Materials and Reagents**

- **Analyte: Infigratinib** reference standard.
- **Internal Standard (IS):** Derazantinib [1] or Dasatinib [2].
- **Solvents:** HPLC-grade methanol, acetonitrile, and water.
- **Additives:** Analytical-grade formic acid.
- **Biological Matrix:** Control (blank) plasma, typically human K2EDTA plasma [2] or Sprague-Dawley rat plasma [1].

- **Chromatographic Conditions (UPLC)**

- **Column:** Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1] or equivalent C18 column.
- **Mobile Phase:**
  - **A:** 0.1% Formic acid in water.
  - **B:** Acetonitrile.
- **Elution:** Gradient elution.
- **Flow Rate:** 0.30 mL/min [1].
- **Injection Volume:** 2-5 μL [1] [2].
- **Column Temperature:** 30-40°C.

- **Mass Spectrometric Conditions (Tandem MS)**

- **Ion Source:** Electrospray Ionization (ESI), positive mode.
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Ion Transitions:**
  - **Infigratinib:**  $m/z$  599.88 → 313.10 [1].
  - **Internal Standard (Derazantinib):**  $m/z$  468.96 → 382.00 [1].
- **Source-Dependent Parameters:** Optimize desolvation temperature, desolvation gas flow, cone voltage, and collision energies for maximum response.

- **Sample Preparation Procedure** A simple protein precipitation technique is employed [1] [2]:

- Thaw plasma samples on ice.
- Pipette 100-200 μL of plasma into a clean microcentrifuge tube.
- Add a working solution of the Internal Standard.
- Add 300 μL of acetonitrile as the precipitation solvent.
- Vortex mix vigorously for 1 minute.
- Centrifuge at 13,000-15,000 g for 10 minutes at 4°C.
- Transfer the clear supernatant to an autosampler vial for analysis.

## Method Validation Summary

For a bioanalytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes key parameters and typical results for the **infigratinib** LC-MS/MS assay based on published methods.

Validation Parameter	Results & Specifications	Reference
Linearity & Range	2–600 ng/mL (Rat Plasma), 1–1640 ng/mL (Human Plasma). Coefficient of determination ( $r^2$ ) $\geq$ 0.999.	[1] [2]
Lower Limit of Quantification (LLOQ)	2 ng/mL (Rat Plasma). Precision and accuracy at LLOQ within $\pm$ 20%.	[1]
Precision (Intra-day & Inter-day)	Relative Standard Deviation (RSD) $\leq$ 15%.	[1] [2]
Accuracy	Deviation within $\pm$ 15% of the nominal concentration.	[1] [2]
Recovery	Mean recovery consistent and reproducible (~96-98%).	[2]
Matrix Effect	Minimal ion suppression/enhancement; precision (RSD) within acceptable limits.	[1]
Stability	Stable under experimental conditions (bench-top, post-processing, freeze-thaw).	[1]

## Applications in Drug Development

This validated method is essential for several critical applications in drug development:

- Pharmacokinetic Studies:** The method was successfully applied to investigate the pharmacokinetic profile of **infigratinib** in Sprague-Dawley rats after oral administration, determining parameters like  $C_{\text{max}}$ ,  $T_{\text{max}}$ , and AUC [1]. In rabbits, a similar method reported a  $T_{1/2}$  of approximately 15.24 hours [2].
- Drug-Drug Interaction (DDI) Studies:** As **infigratinib** is primarily metabolized by CYP3A4 [1], this bioanalytical method can be used to assess pharmacokinetic interactions when it is co-administered

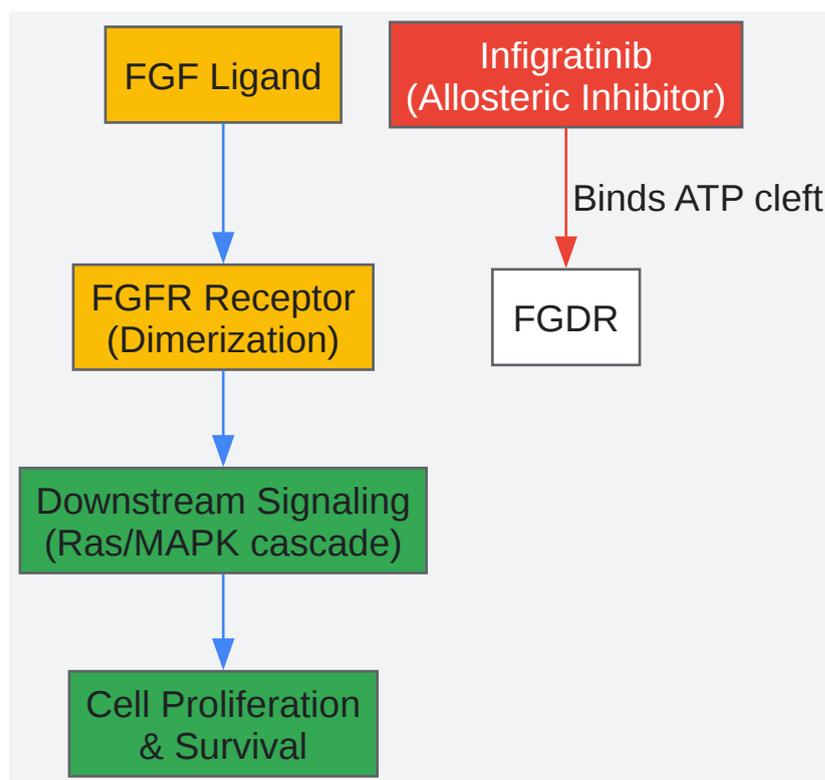
with CYP3A4 inhibitors or inducers. This mirrors the approach used in fedratinib DDI studies [3].

## Key Considerations for Method Development

When developing a bioanalytical method for a drug like **infigratinib**, several factors are critical to success:

- **Analyte Properties:** Understanding the drug's physicochemical properties (e.g., pKa, solubility, metabolic pathways) is the foundation for selecting the appropriate chromatographic mode and detector [4].
- **Chromatographic Mode:** Reversed-phase chromatography is the preferred mode for separating most drug molecules, including kinase inhibitors, based on their hydrophobicity [4].
- **Detection Technique:** Mass spectrometry (MS) is ideal for complex biological matrices due to its high specificity and sensitivity, allowing for the quantification of low drug concentrations [4].

The signaling pathways involved in **infigratinib**'s mechanism of action can be visualized as follows:



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I hope this detailed application note and protocol provide a robust foundation for your research. Should you require further specifics on a particular aspect, such as forced degradation studies or transfer to a different

platform, please feel free to ask.

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